Phenatine (CAS 139-68-4), chemically designated as N-(1-methyl-2-phenylethyl)-3-pyridinecarboxamide or N-nicotinoylamphetamine, is a stable, solid-state amide condensation product of amphetamine and nicotinic acid [1]. Synthesized primarily for research into modified sympathomimetics, it presents as a crystalline solid with a melting point of 99-100 °C and a high boiling point of 465.9 °C, offering a highly predictable thermal profile [2]. In procurement contexts, Phenatine is valued not just for its dual-pharmacophore structure, but for its robust physicochemical properties, including a LogP of 2.83 and the ability to form highly stable phosphate salts (mp 162 °C) that are readily soluble in water and warm alcohol[1]. These baseline characteristics make it a structurally superior scaffold for advanced formulation studies and prodrug stability research compared to highly volatile or easily hydrolyzed alternatives[2].
Procurement teams and formulation scientists cannot substitute Phenatine with generic amphetamine salts, freebase amphetamine, or a physical mixture of amphetamine and nicotinic acid[1]. Freebase amphetamine is a hazardous, volatile liquid that requires strict containment protocols due to inhalation risks, whereas Phenatine is a stable, non-volatile crystalline solid that simplifies weighing and scale-up . Furthermore, a simple physical mixture of the two parent compounds fails to replicate the covalent amide bond that fundamentally alters the molecule's partition coefficient (LogP 2.83) and prevents rapid blood-brain barrier penetration. Attempting to use standard amphetamine salts (e.g., sulfate) in in vivo models also introduces severe hypertensive side effects, completely negating the intrinsic hypotensive and vasodilatory properties engineered into the covalently linked Phenatine molecule[1].
A critical differentiator for Phenatine in formulation workflows is its resistance to hydrolysis. Aqueous solutions of Phenatine phosphate can be subjected to continuous boiling for 3 hours without undergoing any detectable chemical decomposition [1]. In contrast, many standard ester-based prodrugs or less sterically hindered amides rapidly hydrolyze into their parent compounds under identical thermal stress [1].
| Evidence Dimension | Aqueous thermal degradation time |
| Target Compound Data | 0% decomposition after 3 hours of boiling |
| Comparator Or Baseline | Standard ester/amide prodrugs (rapid hydrolysis at 100 °C) |
| Quantified Difference | Complete hydrolytic stability maintained for >3 hours at boiling |
| Conditions | Aqueous solution at 100 °C |
This exceptional stability allows formulation scientists to utilize rigorous heat sterilization or high-temperature aqueous processing without risking API degradation.
When selecting a sympathomimetic scaffold for synthesis, physical state dictates handling protocols. Phenatine freebase is a stable crystalline solid with a melting point of 99-100 °C and a negligible vapor pressure of 7.4E-09 mmHg at 25 °C . Its primary comparator, amphetamine freebase, is a mobile liquid that slowly volatilizes at room temperature, creating significant inhalation hazards and requiring specialized ventilation .
| Evidence Dimension | Vapor pressure and physical state |
| Target Compound Data | 7.4E-09 mmHg at 25 °C (Solid) |
| Comparator Or Baseline | Amphetamine freebase (Volatile liquid) |
| Quantified Difference | Complete elimination of room-temperature volatility |
| Conditions | Standard ambient temperature and pressure (25 °C) |
Procuring the solid Phenatine freebase eliminates the inhalation risks and strict containment requirements associated with volatile liquid amines during laboratory weighing and industrial scale-up.
The covalent addition of the nicotinoyl group fundamentally shifts the molecule's partitioning behavior. Phenatine exhibits a LogP of 2.83, indicating moderate lipophilicity, whereas the parent amphetamine base possesses a much lower LogP of approximately 1.8 [1]. This full log-unit increase in lipophilicity alters how the compound interacts with lipid bilayers and hydrophobic excipients [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
| Target Compound Data | LogP = 2.83 |
| Comparator Or Baseline | Amphetamine base (LogP ~1.8) |
| Quantified Difference | ~1.0 log unit increase in lipophilicity |
| Conditions | Standard LogP modeling/measurement |
The higher LogP makes Phenatine the preferred choice for integration into lipid-based delivery vehicles or hydrophobic controlled-release matrices where standard amphetamines would prematurely elute.
In in vivo applications, Phenatine provides a unique cardiovascular profile compared to its parent amine. While standard amphetamine administration reliably induces severe, dose-dependent hypertension, Phenatine exerts a hypotensive effect, transiently reducing systolic blood pressure [1]. This is driven by the vasodilatory properties of the covalently linked nicotinic acid moiety counteracting sympathetic vasoconstriction [1].
| Evidence Dimension | Systemic blood pressure response |
| Target Compound Data | Induces hypotensive reduction in systolic pressure |
| Comparator Or Baseline | Amphetamine (Induces severe hypertension) |
| Quantified Difference | Complete reversal of the primary cardiovascular side effect |
| Conditions | In vivo systemic administration |
This property is essential for researchers who require a sympathomimetic scaffold but must structurally mitigate hypertensive toxicity in cardiovascularly compromised models.
Because Phenatine phosphate can withstand 3 hours of continuous boiling without decomposition, it is the ideal candidate for hot-melt extrusion or high-temperature aqueous formulation processes. Formulation scientists can subject the API to rigorous thermal stress during the creation of controlled-release matrices without the risk of hydrolytic degradation that plagues standard ester prodrugs [1].
Phenatine's robust amide linkage and specific LogP (2.83) make it an excellent stable reference standard in pharmacokinetic assays evaluating the cleavage rates of novel amphetamine prodrugs. It provides a non-volatile, highly stable baseline against which the hydrolysis kinetics of newer, more labile conjugates can be quantitatively measured[1].
In pharmacological research where sympathomimetic activity is required but hypertensive spikes would confound the model or cause subject mortality, Phenatine is selected over standard amphetamine salts. Its intrinsic nicotinoyl-mediated hypotensive properties allow researchers to study central or metabolic stimulation while structurally mitigating peripheral vasoconstriction[2].